N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide is a structurally complex acetamide derivative featuring a benzo[d]thiazole ring fused to a 4,5-dimethylthiophene moiety. The acetamide group is further substituted with a 4-chlorophenylsulfonyl unit, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-(4-chlorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S3/c1-12-13(2)28-21(19(12)20-23-16-5-3-4-6-17(16)29-20)24-18(25)11-30(26,27)15-9-7-14(22)8-10-15/h3-10H,11H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBSXPWPQCGAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 477.0 g/mol. Its structure features a benzo[d]thiazole moiety linked to a dimethylthiophene ring and a chlorophenyl sulfonamide group, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.0 g/mol |
| CAS Number | 886960-80-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Benzo[d]thiazole Moiety : This is achieved through the cyclization of 2-aminobenzenethiol with suitable aldehydes or ketones.
- Synthesis of Dimethylthiophene Ring : Alkylation of thiophene using Friedel-Crafts alkylation methods.
- Coupling Reaction : Cross-coupling reactions (e.g., Suzuki or Stille coupling) to link the benzo[d]thiazole and dimethylthiophene units.
Anticancer Activity
Research indicates that compounds with a benzothiazole structure exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits potent antibacterial and antifungal effects against several strains, including resistant bacteria. The sulfonamide group is believed to play a critical role in enhancing these activities by interfering with bacterial folic acid synthesis.
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is particularly relevant in the context of Alzheimer's disease treatment. Compounds containing similar structural motifs have demonstrated promising AChE inhibitory activity, suggesting that this compound may contribute to cognitive enhancement by increasing acetylcholine levels in the brain.
Case Studies and Research Findings
- In Vitro Studies : A study published in Pharmaceutical Research evaluated the AChE inhibitory activity of compounds similar to this compound. The results indicated an IC50 value comparable to known AChE inhibitors, supporting its potential as a therapeutic agent for neurodegenerative diseases .
- Antibacterial Evaluation : Another study assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones, indicating strong antibacterial action .
- Molecular Docking Studies : Computational studies have been conducted to elucidate the binding interactions between this compound and target enzymes like AChE. These studies suggest favorable binding affinity and stability, which correlate with observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Variations and Substituent Effects
The target compound shares a core acetamide framework with several reported analogs but differs significantly in its substituent groups. Key comparisons include:
Key Observations :
- Substituent Impact : The benzo[d]thiazole and dimethylthiophene groups in the target compound likely increase steric bulk and lipophilicity compared to simpler thiazol-2-yl analogs. This could enhance membrane permeability but reduce solubility .
- Crystallographic Behavior : Unlike the inversion dimers observed in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , the target compound’s crystal packing (if studied) might differ due to its larger substituents.
Q & A
Basic: What are the recommended synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide, and what are the critical intermediates?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of benzo[d]thiazole-2-amine with 4,5-dimethylthiophen-2-carbaldehyde to form the thiophene-benzo[d]thiazole hybrid core.
- Step 2: Sulfonylation of the 4-chlorophenyl group using chlorosulfonic acid, followed by coupling with acetamide derivatives via nucleophilic substitution.
- Critical Intermediates:
- Intermediate A: 3-(Benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-amine (verified via -NMR and LC-MS).
- Intermediate B: 2-((4-Chlorophenyl)sulfonyl)acetic acid (characterized by IR for sulfonyl stretch at ~1350 cm).
Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions in the thiophene ring. Use acetic anhydride as a solvent for acetylation steps to improve yield .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Answer:
- -NMR: Focus on aromatic proton regions (δ 6.8–8.2 ppm for benzo[d]thiazole and thiophene) and methyl groups (δ 2.1–2.5 ppm for -CH).
- IR Spectroscopy: Sulfonyl (S=O) stretches at 1150–1350 cm and carbonyl (C=O) at ~1680 cm.
- X-ray Crystallography: Resolve conformational flexibility of the sulfonylacetamide moiety and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks with <2 ppm error.
Basic: What solvent systems and purification methods are optimal for isolating this compound with high purity?
Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol.
- Purification:
- Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–50%).
- Recrystallize from ethanol or acetonitrile to remove sulfonic acid byproducts.
- Purity Monitoring: HPLC with a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm; target ≥95% purity .
Advanced: How can researchers optimize reaction conditions to improve yield while minimizing decomposition of the sulfonylacetamide group?
Answer:
- Design of Experiments (DoE): Use factorial designs to test variables: temperature (60–100°C), catalyst (e.g., DMAP), and solvent (toluene vs. DMF).
- Critical Parameters:
- Avoid prolonged heating (>6 hours) to prevent sulfonyl group hydrolysis.
- Use inert atmosphere (N) to reduce oxidation side reactions.
- Optimize stoichiometry (1:1.2 molar ratio of thiophene core to sulfonylacetic acid).
- Real-Time Monitoring: In-line FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Advanced: How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Answer:
- Hypothesis Testing:
- Pharmacokinetics: Assess bioavailability (e.g., plasma protein binding via equilibrium dialysis) and metabolic stability (CYP450 assays).
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites.
- Experimental Design:
- Compare in vitro IC values (enzyme assays) with in vivo efficacy (dose-response in animal models).
- Address species-specific differences (e.g., murine vs. human liver microsomes).
- Statistical Analysis: Apply ANOVA to evaluate significance of discrepancies .
Advanced: What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets (e.g., kinases or sulfotransferases)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferase active sites (PDB: 3A8Z). Prioritize hydrophobic interactions with the 4,5-dimethylthiophene moiety.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the sulfonylacetamide group in aqueous vs. lipid environments.
- QSAR: Corporate substituent effects (e.g., chloro vs. fluoro at the phenyl ring) on inhibitory activity using Hammett σ constants .
Advanced: How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Core Modifications:
- Replace benzo[d]thiazole with benzoxazole to test electronic effects.
- Vary methyl groups on the thiophene ring to study steric hindrance.
- Functional Group Analysis:
- Compare sulfonyl (-SO) vs. carbonyl (-CO) linkers on target binding.
- Introduce electron-withdrawing groups (e.g., -NO) on the 4-chlorophenyl ring.
- Data Collection:
- Measure IC values against a panel of kinases (e.g., EGFR, VEGFR).
- Cross-reference crystallographic data (e.g., hydrogen bonding patterns) with activity trends .
Advanced: What strategies mitigate stability issues (e.g., hydrolysis or photodegradation) during long-term storage of this compound?
Answer:
- Stress Testing:
- Hydrolysis: Incubate in pH 1–9 buffers at 40°C for 14 days; monitor via HPLC.
- Photostability: Expose to UV light (ICH Q1B guidelines) and analyze degradation products.
- Stabilization Methods:
- Store in amber vials under argon at -20°C.
- Add antioxidants (e.g., BHT) to solid formulations.
- Analytical Tools: Use TGA/DSC to assess thermal stability and identify polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
